Nrf2 activator-1

NRF2 Activation Oxidative Stress COPD Research

Standard electrophilic NRF2 activators (sulforaphane, bardoxolone methyl) covalently modify KEAP1 and inhibit NF-κB, confounding respiratory disease models. Nrf2 activator-1 provides a cleaner tool. - **Mechanism**: Non-covalent KEAP1 Kelch domain binder; defined (S,R) stereochemistry essential for activity. - **Application**: Validated in COPD/asthma (BEAS-2B), ALI/ARDS, and pulmonary fibrosis models. - **Supply**: Batch-specific chiral purity documentation available. Standard oral/IP formulation (LogP 4.2).

Molecular Formula C30H34N4O6S
Molecular Weight 578.7 g/mol
Cat. No. B12430229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNrf2 activator-1
Molecular FormulaC30H34N4O6S
Molecular Weight578.7 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC(=C(C=C1)C)CN2CC(OC3=CC=CC=C3S2(=O)=O)C)C4=CC5=C(C(=C4)OC)N(N=N5)C
InChIInChI=1S/C30H34N4O6S/c1-6-39-29(35)16-24(22-14-25-30(27(15-22)38-5)33(4)32-31-25)21-12-11-19(2)23(13-21)18-34-17-20(3)40-26-9-7-8-10-28(26)41(34,36)37/h7-15,20,24H,6,16-18H2,1-5H3/t20-,24+/m1/s1
InChIKeyIRQKRGVUFBPTQR-YKSBVNFPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nrf2 activator-1 Overview


Nrf2 activator-1 (CAS 2230697-41-1, C30H34N4O6S, MW 578.68) is a chiral, non-electrophilic, small-molecule activator of nuclear factor erythroid 2-related factor 2 (NRF2), originally disclosed in GlaxoSmithKline's patent WO2018109647A1 [1]. Chemically, it is ethyl (3S)-3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate, belonging to the bisaryl amide/heterocycle class of NRF2 activators . Unlike electrophilic NRF2 activators (e.g., sulforaphane, bardoxolone methyl) that covalently modify KEAP1 cysteine residues, Nrf2 activator-1 acts through a non-covalent mechanism, disrupting the KEAP1-NRF2 protein-protein interaction, which has implications for target selectivity and therapeutic window [2]. The compound is primarily utilized in preclinical research targeting chronic obstructive pulmonary disease (COPD), asthma, acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and pulmonary fibrosis [1].

Nrf2 activator-1 Differentiation


The NRF2 activator landscape is mechanistically and pharmacologically heterogeneous, spanning covalent electrophiles (sulforaphane, bardoxolone methyl, dimethyl fumarate), protein-protein interaction inhibitors, and KEAP1-independent modulators [1]. Nrf2 activator-1 belongs to a specific bisaryl amide series with a defined (S,R) absolute stereochemistry that directly determines binding affinity to the KEAP1 Kelch domain; the opposite enantiomer or diastereomers within the same patent family exhibit substantially reduced or absent NRF2 activation [2]. Unlike pan-electrophilic activators that nonspecifically alkylate multiple cysteine-rich proteins, Nrf2 activator-1's non-covalent binding mode confers a narrower off-target profile, as evidenced by comparative selectivity screening in the patent [2]. Furthermore, physicochemical properties governing solubility, permeability, and metabolic stability vary dramatically across NRF2 activator chemotypes, meaning in vivo efficacy and pharmacokinetic profiles are not interchangeable even among compounds with comparable biochemical EC50 values [3]. For procurement decisions in respiratory disease models, the specific stereochemistry, activation mechanism, and pharmacokinetic profile of the tool compound must match the experimental objective.

Nrf2 activator-1 Evidence Comparison


NRF2 Activation Potency vs. Sulforaphane

In a cellular NRF2-ARE reporter gene assay (BEAS-2B human bronchial epithelial cells), Nrf2 activator-1 demonstrated concentration-dependent NRF2 activation [1]. The patent WO2018109647A1 discloses that representative bisaryl amide compounds of the series to which Nrf2 activator-1 belongs exhibit NRF2-ARE EC50 values below 100 nM in this assay system, whereas the natural product reference activator sulforaphane typically exhibits EC50 values in the 0.5–5 µM range under comparable cell-based conditions [1][2]. This represents an approximate 5- to 50-fold potency advantage at the cellular level, although the exact EC50 value for Nrf2 activator-1 as a single compound is not publicly disclosed in the patent claims versus specific exemplified compound data tables [1].

NRF2 Activation Oxidative Stress COPD Research

Stereochemistry-Dependent NRF2 Activation

Nrf2 activator-1 is defined by a specific (S) configuration at the propanoate-bearing carbon and an (R) configuration at the methyl-substituted carbon of the benzoxathiazepine ring [1]. The synthetic chemistry publication by Glogowski et al. (2021) demonstrates that the copper-mediated diastereoselective Michael addition used to access this series achieves diastereomeric ratios (dr) exceeding 20:1, and that the biological activity of the resulting NRF2 activators is highly configuration-dependent: the undesired diastereomer shows markedly reduced or negligible NRF2-ARE activation compared to the target (S,R) stereoisomer [2]. Specifically, non-stereochemically pure batches or the opposite enantiomeric pairs within the bisaryl amide series lose >90% of their NRF2 activation capacity in cell-based assays, confirming the stereochemical requirement for KEAP1 Kelch domain engagement [1].

Stereochemical Differentiation KEAP1 Binding Medicinal Chemistry

Aqueous Solubility vs. Bardoxolone Methyl

Nrf2 activator-1 exhibits a calculated LogP of 4.2 and a molecular weight of 578.68 g/mol, placing it in a moderate lipophilicity range . While the aqueous thermodynamic solubility of Nrf2 activator-1 is not publicly reported for the single compound, the bisaryl amide series is described in the patent as possessing solubility in DMSO and being amenable to standard oral formulation approaches [1]. In contrast, the clinical NRF2 activator bardoxolone methyl (CDDO-Me, MW 505.7) has a calculated LogP of approximately 5.5 and reported aqueous solubility below 1 µg/mL, frequently requiring complex lipid-based or amorphous solid dispersion formulations for in vivo dosing [2]. The modest improvement in calculated LogP (ΔLogP ~1.3 units) suggests Nrf2 activator-1 may offer less challenging formulation requirements for preclinical oral or intraperitoneal studies, although head-to-head experimental solubility measurements are absent from the public domain.

Solubility Formulation In Vivo Studies

NRF2 vs. NF-κB Pathway Selectivity

Electrophilic NRF2 activators such as sulforaphane and bardoxolone methyl are known to inhibit NF-κB signaling through covalent modification of IKKβ or p65 cysteine residues, contributing to their anti-inflammatory activity but also to broader immunosuppressive effects [1][2]. The bisaryl amide series to which Nrf2 activator-1 belongs is designed as a non-covalent KEAP1-NRF2 protein-protein interaction inhibitor, lacking the electrophilic warhead responsible for NF-κB cross-reactivity [3]. While direct comparative selectivity profiling data (e.g., NRF2 EC50 / NF-κB IC50 ratio) for Nrf2 activator-1 as a single entity are not publicly available, the mechanistic rationale for improved selectivity is grounded in the absence of reactive Michael acceptor or isothiocyanate moieties present in the comparator compounds [3].

Target Selectivity NF-κB Inflammation

Nrf2 activator-1 Application Scenarios


COPD and Asthma Epithelial Cell Models

Nrf2 activator-1 is optimized for use in human bronchial epithelial cell (e.g., BEAS-2B, primary HBEC) cultures to study NRF2-dependent gene expression programs relevant to COPD and asthma. The compound's high cellular potency (series EC50 < 100 nM in ARE reporter assays) and defined (S,R) stereochemistry ensure consistent batch-to-batch target engagement when sourced from vendors providing batch-specific enantiomeric purity documentation [1][2]. Users should confirm stereochemical identity via chiral HPLC or optical rotation prior to critical experiments.

Murine ALI and ARDS Models

For intratracheal LPS- or ventilator-induced ALI/ARDS models in mice, Nrf2 activator-1's non-electrophilic mechanism avoids the confounding IKKβ/NF-κB inhibition observed with sulforaphane and bardoxolone methyl [1][2]. This enables cleaner dissection of NRF2-mediated cytoprotection versus NF-κB-driven inflammatory signaling. The moderate LogP (4.2) suggests compatibility with standard oral gavage or intraperitoneal dosing formulations (e.g., 5% DMSO / 40% PEG400 / saline).

Pulmonary Fibrosis: KEAP1-Dependent NRF2 Regulation

In bleomycin-induced pulmonary fibrosis models, Nrf2 activator-1 serves as a KEAP1-dependent NRF2 activator tool, distinct from KEAP1-independent NRF2 modulators (e.g., DDO-7263, which acts via proteasome inhibition) [1][2]. Co-administration with KEAP1 knockout or siRNA knockdown controls allows researchers to validate that observed antifibrotic effects are directly mediated through KEAP1-NRF2 pathway engagement rather than off-target proteasome modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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